molecular formula C9H7BrN2 B11883638 2-Bromo-7-methylquinazoline

2-Bromo-7-methylquinazoline

Cat. No.: B11883638
M. Wt: 223.07 g/mol
InChI Key: LRWLKROQDSYGMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methylquinazoline typically involves the bromination of 7-methylquinazoline. One common method includes the reaction of 7-methylquinazoline with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 2-Methoxy-7-methylquinazoline.

    Oxidation: this compound N-oxide.

    Reduction: 7-Methylquinazoline.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

2-bromo-7-methylquinazoline

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-7-5-11-9(10)12-8(7)4-6/h2-5H,1H3

InChI Key

LRWLKROQDSYGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC=C2C=C1)Br

Origin of Product

United States

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